molecular formula C8H7BrFNO B1597951 N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine CAS No. 334709-76-1

N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine

Cat. No. B1597951
M. Wt: 232.05 g/mol
InChI Key: UGORWQMWPIUIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine, also known as HBr-FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Benzamide, N-(4-fluorophenyl)-2-bromo-

This compound is a type of benzamide . Benzamides are used in a wide range of scientific fields, including medicinal chemistry, due to their bioactive properties. They can act as intermediates in the synthesis of various pharmaceutical compounds .

Synthesis of alpha-Bromoketones

Alpha-Bromoketones can be synthesized from secondary alcohols using ammonium bromide and Oxone . This method is used in organic chemistry for the synthesis of various organic compounds . The procedure involves the reaction of secondary alcohols with ammonium bromide and Oxone, leading to the formation of alpha-Bromoketones .

N- [1- (4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

This compound has a CAS Number of 912341-93-6 . It is a powder with a molecular weight of 232.05 . However, the specific applications of this compound in scientific research are not detailed in the source .

(E)-N- [1- (2-bromo-4-fluorophenyl)ethylidene]hydroxylamine

This compound has a CAS Number of 1198-41-0 . It is also a powder with a molecular weight of 232.05 . The specific applications of this compound in scientific research are not detailed in the source .

properties

IUPAC Name

N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGORWQMWPIUIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381696
Record name N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine

CAS RN

334709-76-1
Record name N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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